Acrylonitrile-13C3

Description

Role of Acrylonitrile-13C3 as a Precision Isotopic Tracer in Scientific Investigations

This compound serves as a highly specific and precise tracer in a multitude of scientific investigations. Its unique isotopic signature allows researchers to distinguish it from its naturally occurring, unlabeled counterpart. This characteristic is particularly valuable in several key areas of research:

Metabolic Studies: In biological systems, this compound is used to track the metabolic fate of acrylonitrile (B1666552). By introducing the labeled compound, scientists can follow the incorporation of the ¹³C atoms into various metabolites, helping to elucidate the pathways of its breakdown and identify the resulting products. smolecule.commdpi.com This is crucial for understanding the toxicology of acrylonitrile and its potential effects on living organisms. smolecule.com

Chemical Reaction Mechanisms: In chemical synthesis, this compound is instrumental in unraveling complex reaction mechanisms. By analyzing the position of the ¹³C labels in the reaction products, chemists can deduce the step-by-step process of bond formation and cleavage, providing fundamental insights into chemical reactivity. symeres.com

Polymer Science: The polymerization of acrylonitrile is a commercially significant process used to produce materials like polyacrylonitrile (B21495) (PAN), a precursor for carbon fibers. Using this compound allows for detailed studies of polymerization kinetics and the mechanisms of thermal degradation of these polymers.

The precision of this compound as a tracer is further enhanced by modern analytical techniques. High-resolution mass spectrometry can confirm the uniform labeling of the molecule, while NMR spectroscopy provides detailed information about the molecular structure and the specific location of the ¹³C atoms. fiveable.me

Historical Development and Evolution of Carbon-13 Isotope Applications in Chemical and Biochemical Sciences

The use of stable isotopes as tracers has a rich history, with early studies dating back to the 1930s. rsc.orgmdpi.com The initial applications focused on understanding metabolic pathways, a field that continues to benefit greatly from this technique. mdpi.com The pioneering work in the late 1930s demonstrated that biological processes could differentiate between stable isotopes, leading to the concept of isotopic fractionation. researchgate.net

The widespread application of carbon-13, however, was initially limited by the technical challenges of its detection. The development and refinement of mass spectrometry and, crucially, Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy in the mid-20th century were pivotal moments. Carbon-13 NMR, in particular, has become an indispensable tool for organic chemists to determine the structure of molecules. fiveable.mefiveable.me

The ability to synthesize complex molecules with specific ¹³C labeling patterns has further expanded the scope of these applications. alfa-chemistry.com Today, ¹³C-labeled compounds are used in a vast range of fields, including:

Drug Development: To study drug metabolism and pharmacokinetics. alfa-chemistry.com

Environmental Science: To trace the fate of pollutants and understand biogeochemical cycles. alfa-chemistry.comalfa-chemistry.com

Geology: To study Earth's history through the analysis of carbon isotope ratios in rocks and fossils. wikipedia.org

The evolution of carbon-13 isotope applications reflects the broader advancements in analytical instrumentation and synthetic chemistry, transforming it from a scientific curiosity into a cornerstone of modern chemical and biochemical research.

| Property | Value |

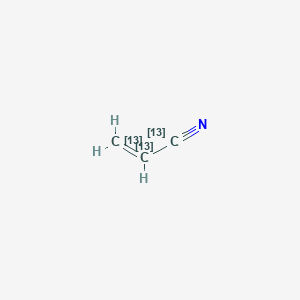

| Chemical Formula | H₂¹³C=¹³CH¹³CN |

| CAS Number | 202326-55-4 |

| Molecular Weight | 56.04 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C |

| Appearance | Clear colorless liquid |

| Boiling Point | 77 °C |

| Melting Point | -83 °C |

| Density | 0.850 g/mL at 25 °C |

This data is compiled from publicly available sources. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584346 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-55-4 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13 Enriched Acrylonitrile

Catalytic Ammoxidation Strategies for 13C3-Propane Conversion

The ammoxidation of propane is a cornerstone of modern acrylonitrile (B1666552) production. When applied to isotopically labeled feedstocks, the primary challenge lies in maintaining the integrity of the isotopic labeling throughout the catalytic process.

The premier catalyst for the ammoxidation of propane to acrylonitrile is a mixed metal oxide system, most notably the Mo-V-Te-Nb-O M1 phase catalyst. rsc.org The design and preparation of this catalyst are crucial for ensuring high selectivity towards acrylonitrile and, critically, for preserving the isotopic arrangement of the propane precursor.

The M1 phase is typically synthesized via a hydrothermal method, which allows for precise control over the catalyst's morphology and composition. rsc.org The optimization of this catalyst for high isotopic retention focuses on reaction pathways that avoid skeletal rearrangement of the carbon backbone. Studies utilizing 13C-labeled propane have been instrumental in confirming that the Mo-V-Te-Nb-O system facilitates a direct conversion pathway. rsc.orgnih.gov

Key parameters in the catalyst design and optimization include:

Phase Purity: Ensuring the dominance of the M1 phase is critical, as other phases may lead to different reaction pathways and potential scrambling of the isotopic label.

Elemental Composition: The molar ratios of the constituent metals (Mo, V, Te, Nb) are fine-tuned to maximize the catalyst's activity and selectivity for the direct ammoxidation route.

Synthesis Conditions: Hydrothermal synthesis conditions, such as temperature and time, followed by specific calcination protocols under an inert atmosphere (e.g., nitrogen), are optimized to produce the desired crystalline structure. rsc.org

The table below summarizes typical elemental compositions and synthesis parameters for a Mo-V-Te-Nb-O M1 phase catalyst designed for high isotopic retention.

| Parameter | Value/Condition | Purpose |

| Catalyst Composition | Mo-V-Te-Nb-O | Mixed metal oxide system |

| Target Phase | M1 (orthorhombic) | High selectivity for acrylonitrile |

| Molar Ratio (Mo:V:Te:Nb) | 1:0.3:0.17:0.12 | Optimized for catalytic performance rsc.org |

| Synthesis Method | Hydrothermal | Control over morphology and composition rsc.org |

| Calcination Temperature | 873 K | Formation of the active M1 phase rsc.org |

| Calcination Atmosphere | Nitrogen | Prevents unwanted oxidation states rsc.org |

Understanding the reaction mechanism is paramount for predicting and ensuring high isotopic retention. Isotopic labeling studies, particularly with 13C-labeled propane, have been pivotal in elucidating the pathway of propane ammoxidation over Mo-V-Te-Nb-O catalysts.

The central question in these studies is whether the reaction proceeds through intermediates that could lead to the scrambling of the carbon-13 labels. One hypothesis was the formation of a C6 intermediate, which, upon fragmentation, could result in a different labeling pattern in the final acrylonitrile product. However, experimental evidence from studies using 13C-labeled propane has demonstrated that a direct pathway is operative. rsc.orgnih.gov This direct mechanism proceeds without any skeletal rearrangement of the carbon backbone, thus ensuring that the 13C atoms in the propane precursor are transferred directly to the corresponding positions in the acrylonitrile molecule. rsc.org

The key findings from mechanistic studies are:

No Skeletal Rearrangement: The carbon backbone of the propane molecule remains intact during its conversion to acrylonitrile. rsc.org

Absence of C6 Intermediates: The labeling pattern in the product acrylonitrile rules out the involvement of C6 intermediates that would lead to isotopic scrambling. rsc.org

Direct Conversion: The reaction is believed to proceed via the abstraction of a hydrogen atom from the methyl group of propane to form an allylic intermediate, which is then further oxidized and aminated.

Following the synthesis, a rigorous purification and analytical regimen is necessary to isolate Acrylonitrile-13C3 and verify its chemical and isotopic purity.

Purification: The crude product from the ammoxidation reactor is a complex mixture containing unreacted starting materials, byproducts, and water. The purification process typically involves a series of distillation steps to separate acrylonitrile from these impurities. Given the volatile and reactive nature of acrylonitrile, these distillations are carefully controlled to prevent polymerization.

Isotopic Purity Verification: A combination of analytical techniques is employed to confirm the isotopic enrichment and the position of the 13C labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful, non-destructive technique for determining the presence and position of the 13C isotopes. The spectrum of this compound will show characteristic shifts and couplings that confirm the labeling pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the product with high accuracy, confirming the incorporation of three 13C atoms. It is also a primary tool for quantifying the isotopic purity by analyzing the relative abundance of different isotopologues.

The following table outlines the analytical workflow for the verification of this compound.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography (GC) | Chemical Purity Assessment | A single major peak corresponding to acrylonitrile. |

| 13C NMR Spectroscopy | Isotopic Labeling Confirmation | Signals corresponding to the three carbon atoms of acrylonitrile, with characteristic 13C-13C coupling patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment and Purity | A molecular ion peak corresponding to the mass of C3H3N with three 13C atoms. The isotopic distribution will indicate the percentage of the fully labeled species. |

Multi-Step Synthesis from Defined 13C-Labeled Precursors

A common strategy in multi-step synthesis is the introduction of a nitrile group via a nucleophilic substitution reaction using a labeled cyanide source, such as potassium cyanide-13C (K13CN). A plausible synthetic route to this compound could involve the reaction of a 1,2-13C2 labeled vinyl halide with a 13C-labeled cyanide.

A hypothetical, yet chemically sound, multi-step synthesis could be envisioned as follows:

Synthesis of a 1,2-13C2 labeled vinyl halide: This could be achieved starting from acetylene-1,2-13C2. Hydrohalogenation of the labeled acetylene would yield the corresponding vinyl halide.

Nucleophilic Substitution: The resulting 1,2-13C2 vinyl halide would then be reacted with K13CN in a nucleophilic substitution reaction to introduce the third labeled carbon atom and form this compound.

This type of reaction is a well-established method for the formation of nitriles.

In more complex synthetic schemes, particularly those involving chiral centers or the potential for isomeric products, stereoselective and regioselective control over the introduction of the isotopic label is crucial. While this compound itself is not chiral, the principles of stereoselective and regioselective labeling are important in the synthesis of more complex isotopically labeled molecules and in the preparation of precursors.

Regioselectivity: This refers to the control of the position at which a reaction occurs. In the context of this compound synthesis, if one were to start from a partially labeled precursor, regioselective reactions would be necessary to ensure the 13C label is introduced at the desired carbon atom. For instance, in the hydrohalogenation of a labeled alkyne, controlling the regioselectivity would be key to obtaining the correct vinyl halide precursor.

Stereoselectivity: This relates to the control of the stereochemistry of a reaction. For the synthesis of a simple molecule like acrylonitrile, this is less of a concern. However, if chiral labeled precursors were used, or if the synthetic route involved the creation of stereocenters that are later removed, maintaining stereochemical integrity would be vital. For example, the synthesis of chiral vinyl halides from optically active precursors like L-serinal has been demonstrated, showcasing the level of stereochemical control that is possible in the synthesis of vinyl compounds.

Efficiency and Scalability Assessments of Precursor-Based Synthesis Routes

The synthesis of acrylonitrile, including its carbon-13 enriched isotopologues, can be achieved through various precursor-based routes, each with distinct efficiencies and potential for scalability. Historically, commercial production relied on processes starting from precursors like ethylene oxide and hydrogen cyanide or acetylene and hydrogen cyanide researchgate.netnih.gov. However, the ammoxidation of propylene (B89431), known as the Sohio process, has been the predominant industrial method for decades researchgate.netkompozit.org.tr.

Modern advancements have introduced routes utilizing renewable feedstocks, offering higher yields and improved safety profiles. A notable example is a process using 3-hydroxypropionic acid (3-HP), which can be derived from sugars wisc.edu. This method involves the dehydration and nitrilation of an ester of 3-HP, such as ethyl 3-hydroxypropanoate, over a titanium dioxide solid acid catalyst, achieving acrylonitrile molar yields greater than 90% wisc.edu. An integrated, scalable model of this process, starting from ethyl acrylate, demonstrates near-quantitative yields of 98% (±2%) wisc.edu. This approach is significant as it avoids the production of hydrogen cyanide, a toxic byproduct of the conventional Sohio process, and eliminates the risk of runaway reactions due to its endothermic nature wisc.edu. In contrast, state-of-the-art catalysts for the conventional propylene-based Sohio process achieve molar yields of approximately 83% wisc.edu.

For direct isotopic labeling, specific precursors are chosen to incorporate the ¹³C atoms at desired positions. A laboratory-scale method for producing isotopically labeled acrylonitrile involves a palladium-catalyzed substitution reaction. This technique has been demonstrated for ¹¹C-labeling, where potassium [¹¹C]cyanide reacts with vinylic bromides. The use of a palladium catalyst in conjunction with a cyclic polyether like 18-crown-6 in an acetonitrile solvent can produce high radiochemical yields, ranging from 70% to 95%, with short reaction times of 3–4 minutes researchgate.net. While developed for ¹¹C, this precursor-based methodology is indicative of an efficient route for introducing a labeled cyanide group to form Acrylonitrile-¹³C₁.

The following table provides a comparative assessment of different precursor-based synthesis routes for acrylonitrile, highlighting key metrics related to efficiency and scalability.

Comparison of Acrylonitrile Synthesis Routes

| Precursor(s) | Process/Method | Reported Molar Yield | Key Scalability & Efficiency Factors |

|---|---|---|---|

| Propylene, Ammonia, Oxygen | Sohio Process (Ammoxidation) | ~83% (State-of-the-art) wisc.edu | Dominant industrial process; exothermic reaction; produces hydrogen cyanide and acetonitrile as byproducts kompozit.org.tr. |

| Propane, Ammonia, Oxygen | Propane Ammoxidation | Data not specified | Utilizes a cheaper feedstock than propylene; overall process is exothermic unibo.it. Requires higher temperatures than the propene process unibo.it. |

| Ethyl 3-hydroxypropanoate / Ethyl acrylate, Ammonia | Renewable Route (Dehydration & Nitrilation) | >90% / ~98% wisc.edu | Endothermic process eliminates runaway reaction hazards; avoids hydrogen cyanide byproduct wisc.edu. Uses an inexpensive titanium dioxide catalyst wisc.edu. |

| Glycerol | Renewable Route (Dehydration & Ammoxidation) | ~60% wisc.edu | Sustainable route from a renewable feedstock kompozit.org.trwisc.edu. |

| Vinylic Bromide, K[¹³C]N | Palladium-Catalyzed Substitution | 70-95% (Radiochemical) researchgate.net | Direct method for isotopic labeling; high yields achieved in short reaction times on a laboratory scale researchgate.net. |

Methodological Advancements in Isotopic Enrichment and Yield Improvement

For the specific synthesis of isotopically labeled compounds like Acrylonitrile-¹³C₃, methodological advancements in catalysis are crucial for maximizing the incorporation of the ¹³C isotope and achieving high chemical yields. Palladium-catalyzed reactions, for instance, have proven effective for the high-yield synthesis of ¹¹C-labeled acrylonitrile from labeled potassium cyanide, a method applicable to ¹³C-labeling researchgate.net. The efficiency of this reaction is enhanced by additives such as the cyclic polyether 18-crown-6, which facilitates the substitution reaction, leading to higher yields in shorter times researchgate.net.

The availability of efficiently produced ¹³C-labeled acrylonitrile has, in turn, spurred advancements in analytical methodologies. The use of selectively ¹³C-labeled acrylonitrile in solution polymerization allows for the preparation of labeled polyacrylonitrile (B21495) (PAN) acs.org. Subsequent analysis of this material using one- and two-dimensional solid-state ¹³C nuclear magnetic resonance (ssNMR) provides detailed structural insights into the chemical changes that occur during processes like carbon fiber manufacturing acs.org. This combination of selective labeling and high-speed magic-angle spinning NMR can improve detection sensitivity by nearly two orders of magnitude, enabling a clearer understanding of complex reaction mechanisms acs.org.

The following table summarizes key methodological advancements that contribute to improved yields and isotopic enrichment in acrylonitrile synthesis.

Methodological Advancements in Acrylonitrile Synthesis

| Advancement | Catalyst / Technique | Primary Improvement | Relevance to Isotopic Enrichment / Yield |

|---|---|---|---|

| Renewable Feedstock Conversion | Titanium Dioxide (TiO₂) solid acid catalyst | Sustainability, Safety | Achieves near-quantitative yields (~98%) from ethyl acrylate, maximizing atom economy wisc.edu. |

| Improved Ammoxidation | Zeolites and other transition metal-based catalysts | Selectivity | Offers improved selectivity towards acrylonitrile, reducing byproduct formation and increasing effective yield researchgate.net. |

| Direct Isotopic Labeling | Palladium (Pd) catalyst with 18-crown-6 | Reaction Efficiency | Enables high-yield (70-95%) incorporation of labeled cyanide into the acrylonitrile structure in minutes researchgate.net. |

| Advanced Structural Analysis | Selective ¹³C labeling combined with solid-state NMR | Analytical Precision | Enables detailed, quantitative analysis of molecular structures, which is critical for optimizing production processes for materials like carbon fiber acs.org. |

Reaction Mechanism Investigations Employing Acrylonitrile 13c3

Isotopic Tracing in Hydration and Hydrolysis Reactions Leading to Labeled Derivatives

The hydration and subsequent hydrolysis of the nitrile group in acrylonitrile (B1666552) are fundamental reactions that convert it into acrylamide (B121943) and acrylic acid, respectively. Utilizing Acrylonitrile-13C3 provides a clear method for tracing the carbon atoms throughout these processes.

In acid-catalyzed hydration, the nitrile group of this compound is converted into a labeled acrylamide. The reaction mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the nitrile carbon. The presence of the 13C label allows for direct observation of the chemical shift change in the NMR spectrum as the carbon transforms from a nitrile environment to an amide environment.

Further hydrolysis, particularly under alkaline conditions, converts the labeled acrylamide into acrylic acid-13C3. Studies on the alkaline hydrolysis of acrylonitrile have proposed two potential pathways. nih.gov

Pathway 1: Direct hydrolysis of the nitrile group to an amide (acrylamide), which is then further hydrolyzed to a carboxylate (acrylate).

Pathway 2: An initial addition of a hydroxide (B78521) ion to the double bond to form 3-hydroxy-propionitrile, followed by hydrolysis of the nitrile to 3-hydroxy-propionic acid, and subsequent dehydration to yield acrylic acid. nih.gov

Isotopic tracing with this compound is the definitive method to distinguish between these pathways. By analyzing the intermediates, researchers can determine if the 13C-labeled backbone remains unsaturated (Pathway 1) or passes through a saturated, hydroxylated intermediate (Pathway 2). The distinct 13C NMR and mass spectra of the intermediates provide an unambiguous fingerprint of the operative mechanism.

Table 1: Key Intermediates in the Hydrolysis of this compound This table is interactive. Click on the headers to sort.

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Acrylamide-13C3 | H₂¹³C=¹³CH¹³CONH₂ | Intermediate in Pathway 1 |

| 3-hydroxy-propionitrile-13C3 | HO-¹³CH₂-¹³CH₂-¹³CN | Intermediate in Pathway 2 |

Reductive Transformations and Product Isotopic Fingerprinting Analysis

Reductive transformations of acrylonitrile primarily target the carbon-carbon double bond and/or the nitrile group. The most common industrial reduction is catalytic hydrogenation, which can yield propionitrile (B127096) (if only the C=C bond is reduced) or propylamine (B44156) (if both the C=C and C≡N groups are reduced).

Using this compound in these studies allows for precise tracking of the molecular transformation. For instance, in the catalytic hydrogenation of acrylonitrile-butadiene rubber, the labeled acrylonitrile units within the polymer can be monitored to determine the selectivity of the reduction process under different catalytic conditions. uwaterloo.carsc.org The conversion of the labeled vinyl group to an ethyl group and the nitrile group to a primary amine results in characteristic and significant shifts in the 13C NMR spectrum, confirming the extent of the reaction at specific molecular sites.

Isotopic fingerprinting analysis, typically performed with mass spectrometry, is crucial in these investigations. thermofisher.comcopernicus.org The mass spectrum of a reduction product like propylamine derived from this compound will show a molecular ion peak at a mass three units higher than that of the unlabeled compound. Furthermore, the fragmentation pattern in the mass spectrometer will be unique to the labeled molecule. This "fingerprint" serves as irrefutable evidence that the product originated from the labeled starting material and helps in deciphering the step-by-step mechanism of the reduction, including the identification of any intermediate species.

Nucleophilic Addition Reactions, including Cyanoethylation Processes

Acrylonitrile is a proficient Michael acceptor, readily undergoing nucleophilic addition reactions at the carbon-carbon double bond. This class of reactions, broadly known as cyanoethylation, involves the addition of a nucleophile (such as an amine, alcohol, or thiol) to the β-carbon of acrylonitrile. researchgate.net

The use of this compound is instrumental in studying the mechanism of these reactions. The labels allow researchers to follow the intact propionitrile backbone as it attaches to the nucleophile. For example, in the cyanoethylation of an amine (R₂NH):

R₂NH + H₂¹³C=¹³CH¹³CN → R₂N-¹³CH₂-¹³CH₂-¹³CN

Analysis of the product by 13C NMR would show signals corresponding to the three newly incorporated carbons, with their chemical shifts and coupling constants providing detailed structural information. This is particularly valuable in complex biological systems, such as in the study of DNA deprotection where transient cyanoethylation can occur. nih.gov The labeled acrylonitrile can react with nucleophilic sites on biomolecules, and the 13C label allows for the precise identification of these modification sites. thermofisher.comnih.gov

Polymerization Kinetics and Mechanism Studies with 13C-Labeled Monomers

Thermal Degradation Studies of Polythis compound and Isotope-Specific Analysis

The thermal stabilization and degradation of polyacrylonitrile (B21495) (PAN) is a critical process, particularly in the production of carbon fibers. Investigating this process using polyacrylonitrile prepared from this compound (Polyacrylonitrile-¹³C₃) allows for precise tracking of the chemical transformations that occur at the molecular level. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is a key analytical technique in these studies, enabling the identification and quantification of various carbon structures formed during heat treatment.

In one such study, selectively ¹³C-labeled PAN samples were heat-treated in an inert argon atmosphere at 250°C and 350°C. acs.orgrsc.orgacs.org Through detailed analysis using one- and two-dimensional ssNMR, researchers were able to accurately identify nine new chemical structures formed from the original PAN monomer units. acs.orgrsc.orgacs.org The investigation revealed that the primary chemical change begins with a cyclization reaction at lower temperatures. This is followed by an aromatization reaction that results in a molecular chain composed mainly of isolated pyridine (B92270) units, rather than the previously hypothesized continuous ladder structure. acs.orgrsc.orgacs.org

Further research on poly(acrylonitrile-co-itaconic acid) (PAI), also utilizing ¹³C isotope labeling, identified and quantified five distinct elemental reactions during thermal stabilization in air: cyclization, aromatization, oxidation, dehydrogenation, and intermolecular cross-linking. igtpan.com The study demonstrated that for PAI, these reactions occur in different temperature regimes. Cyclization and aromatization are the dominant reactions in the lower temperature range of 180–270°C, while dehydrogenation and intermolecular cross-linking become more prominent at higher temperatures (270–340°C). igtpan.com

The quantitative analysis from these isotope-specific studies provides a detailed picture of the structural evolution of PAN during thermal degradation.

Table 1: Quantitative Analysis of Chemical Structures in Thermally Treated ¹³C-Labeled PAN Data derived from ssNMR analysis of PAN samples treated under an inert atmosphere.

| Structure | Relative Percentage at 250°C | Relative Percentage at 350°C |

|---|---|---|

| Unreacted Nitrile (C≡N) | High | Moderate |

| Cyclized Rings (C=N) | Moderate | High |

| Aromatic/Pyridine Units | Low | High |

| Aliphatic Carbon (CH, CH₂) | High | Low |

| Oxidized Carbonyls (C=O) | Not specified in inert atm. | Not specified in inert atm. |

Table 2: Dominant Reactions in Thermally Stabilized ¹³C-Labeled PAI vs. Temperature Based on ssNMR analysis of PAI treated in an air atmosphere.

| Temperature Regime | Dominant Reactions |

|---|---|

| 180–270°C (Regime I) | Cyclization, Aromatization |

| 270–340°C (Regime II) | Dehydrogenation, Intermolecular Cross-linking |

| Across Both Regimes | Oxidation |

These detailed findings, made possible by ¹³C labeling, are instrumental in optimizing the manufacturing process for high-performance carbon fibers by allowing for precise control over the desired chemical structures. acs.orgrsc.orgacs.org

Catalytic Oxidation Pathways and Carbon Skeleton Rearrangements Investigations

The industrial production of acrylonitrile is predominantly achieved through the ammoxidation of propylene (B89431), a catalytic oxidation process involving propylene, ammonia, and air. acs.orgijert.orgigtpan.comresearchgate.netacs.orgunibo.it Isotopic tracer studies using ¹³C-labeled precursors are essential for unraveling the complex mechanism of this reaction and determining whether the carbon skeleton of the propylene molecule undergoes rearrangement during its conversion to acrylonitrile.

A key investigation into the reaction mechanism was conducted using [3-¹³C]propene (propylene labeled with ¹³C at the methyl carbon) over a bismuth molybdate (B1676688) catalyst. rsc.org The resulting acrylonitrile product was analyzed to determine the distribution of the ¹³C label. The study found that half of the ¹³C was located in the nitrile (-CN) group, while the other half remained in the vinyl (-CH=CH₂) group. rsc.org This specific distribution strongly indicates the formation of a symmetrical intermediate, identified as an allylic species, during the reaction. rsc.org The formation of such an intermediate allows for the scrambling of the terminal carbon atoms of propylene, leading to the observed isotopic distribution in the final acrylonitrile product.

These isotopic labeling studies provide critical mechanistic insights:

The reaction proceeds through a symmetrical allylic intermediate, which is fundamental to the formation of the carbon-nitrogen triple bond. rsc.org

The C3 carbon backbone of propylene is largely conserved during the conversion to acrylonitrile, without undergoing major rearrangements like dimerization or fragmentation. acs.orgacs.org

Table 3: Distribution of ¹³C Label in Ammoxidation of [3-¹³C]Propene Data from high-resolution mass spectrometry analysis.

| Product Molecule | Labeled Position | Percentage of ¹³C Label | Inferred Mechanism |

|---|---|---|---|

| Acrylonitrile | Nitrile Carbon (-CN) | 50% | Formation of a symmetrical allylic intermediate |

| Acrylonitrile | Vinyl Group (-CH=CH₂) | 50% | Formation of a symmetrical allylic intermediate |

Isotope Effect Analysis in Reaction Kinetics and Thermodynamics for this compound

Detailed experimental data specifically measuring the kinetic isotope effects (KIEs) and thermodynamic isotope effects for reactions involving this compound were not available in the reviewed scientific literature. While the principles of using ¹³C KIEs to probe reaction mechanisms are well-established, specific values and detailed analyses for the polymerization, oxidation, or other reactions of acrylonitrile using its fully ¹³C-labeled isotopologue have not been reported in the surveyed sources. nih.govnih.govrsc.org Such studies would be valuable for providing deeper insights into the transition states of these important industrial reactions.

Advanced Spectroscopic Characterization and Quantitative Analysis Using Acrylonitrile 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Isotopic Enrichment Assessment

NMR spectroscopy is a primary analytical technique for characterizing Acrylonitrile-¹³C₃, offering unparalleled insight into its structural integrity, isotopic purity, and behavior in various systems.

¹³C NMR is fundamental for verifying the successful incorporation of the ¹³C isotopes at the desired positions within the acrylonitrile (B1666552) molecule. In Acrylonitrile-¹³C₃, where all three carbon atoms are labeled, the ¹³C NMR spectrum provides direct evidence of this enrichment. The presence of ¹³C-¹³C spin-spin coupling is a definitive indicator of adjacent ¹³C nuclei, which is only observable in labeled molecules due to the low natural abundance (1.1%) of ¹³C.

Advanced NMR techniques like the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be employed to establish the carbon-carbon connectivity within the molecule. nih.govresearchgate.net This experiment specifically detects signals from adjacent ¹³C nuclei, allowing for the unambiguous tracing of the carbon skeleton. researchgate.net In a study on the metabolism of [1,2,3-¹³C]acrylonitrile, resonances in the NMR spectra were assigned to specific carbons based on chemical shift, proton multiplicity, and crucially, carbon-carbon coupling, confirming the integrity of the labeled backbone. nih.gov This analysis validates that the synthesis produced the correct isotopologue and ensures that any subsequent analysis is based on a well-characterized starting material.

In studies involving Acrylonitrile-¹³C₃, the labeled compound is often introduced into complex biological or chemical systems, resulting in mixtures of the parent compound and its various derivatives or metabolites. Two-dimensional (2D) NMR techniques are invaluable for resolving the resulting complex spectra. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons (¹H). For metabolites derived from Acrylonitrile-¹³C₃, this technique provides specific ¹H-¹³C correlation peaks for each C-H bond, greatly simplifying spectral assignment in a crowded spectrum. researchgate.net The enhanced sensitivity from the ¹³C enrichment makes these correlations easier to detect.

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment identifies entire proton spin systems, showing correlations between a given proton and all other protons within the same molecule or molecular fragment. researchgate.net When used in conjunction with HSQC on metabolites of Acrylonitrile-¹³C₃, TOCSY can help piece together the full structure of a metabolite by revealing the complete network of proton-proton couplings originating from the labeled carbon skeleton. researchgate.net

These techniques have been successfully used to analyze the complex microstructure of copolymers containing acrylonitrile, demonstrating their power in resolving compositional and configurational sequences, which is directly applicable to identifying and characterizing metabolites in a biological matrix. researchgate.netiupac.org

The non-destructive nature of NMR makes it an ideal tool for monitoring processes in real-time. magritek.comyoutube.com Acrylonitrile-¹³C₃ serves as a tracer that can be followed within biological systems (in vivo) or chemical reactions (in vitro) to elucidate pathways and kinetics.

A prominent example of an in vivo application is the study of acrylonitrile metabolism in rats and mice. nih.gov In this research, [1,2,3-¹³C]acrylonitrile was administered to the animals, and ¹³C NMR spectra were acquired directly from their urine samples. nih.gov This allowed for the detection and identification of a range of ¹³C-labeled metabolites, providing a comprehensive picture of the metabolic fate of acrylonitrile. nih.gov The study successfully identified major and minor metabolites, and even quantified the proportion of the dose that was metabolized through different pathways in each species. nih.gov

For in vitro studies, NMR can be set up to monitor a reaction as it occurs inside the spectrometer. magritek.com This provides unparalleled insight into reaction mechanisms, allowing for the simultaneous tracking of reactants, intermediates, and products. youtube.com The distinct signals from the ¹³C-labeled backbone of Acrylonitrile-¹³C₃ and its derivatives would allow for clear and continuous monitoring of the reaction progress.

Quantitative ¹³C NMR (qNMR) is a powerful method for determining the absolute isotopic abundance in a sample of Acrylonitrile-¹³C₃. Unlike standard ¹³C NMR, qNMR requires specific experimental parameters to ensure that the integrated signal intensity is directly proportional to the number of nuclei. doi.orgmdpi.com

To achieve accurate quantification, the Nuclear Overhauser Effect (NOE), which can artificially enhance signals of proton-bearing carbons, must be suppressed. doi.org This is typically accomplished using inverse-gated decoupling. Furthermore, a sufficiently long relaxation delay between pulses is crucial to allow all ¹³C nuclei to return to equilibrium, ensuring that signals from carbons with different relaxation times can be accurately integrated. nih.gov

In a study of acrylonitrile metabolites, researchers quantified their concentrations by integrating the ¹³C NMR resonances relative to an internal standard (dioxane) of known concentration. nih.gov For determining the isotopic enrichment of an Acrylonitrile-¹³C₃ sample, the integrated area of the ¹³C signals would be compared to that of a known quantity of a non-labeled internal standard. With carefully controlled parameters, qNMR can provide highly accurate and linear results for determining isotopic purity. mdpi.com

Table 1: Key Parameters for Quantitative ¹³C NMR Analysis This interactive table summarizes crucial experimental parameters for accurate quantitative ¹³C NMR.

| Parameter | Purpose | Typical Setting | Rationale |

|---|---|---|---|

| Pulse Angle | Excitation of nuclei | < 90° (e.g., 30°) | Reduces the required relaxation delay time, allowing for faster data acquisition without saturation. |

| Relaxation Delay (d1) | Allow for full T1 relaxation | ≥ 5 x T1 (longest) | Ensures all nuclei have returned to equilibrium before the next pulse, critical for accurate integration. |

| Decoupling Method | Remove ¹H-¹³C coupling | Inverse-gated decoupling | Suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is directly proportional to molar concentration. doi.org |

| Internal Standard | Reference for quantification | e.g., CH₃¹³COONa | A compound with a known concentration and a simple, well-resolved signal that does not overlap with analyte signals. nih.gov |

| Relaxation Reagent | Shorten T1 relaxation times | e.g., Cr(acac)₃ | Can be added to shorten the necessary relaxation delay, speeding up the experiment. nih.gov |

Mass Spectrometry (MS) Applications for Isotopic Confirmation and Tracer Studies

Mass spectrometry is a complementary technique to NMR, providing highly sensitive detection and confirmation of isotopic labeling based on mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful synthesis and isotopic enrichment of Acrylonitrile-¹³C₃. The primary confirmation is the verification of the expected mass shift. sigmaaldrich.comsigmaaldrich.com Standard acrylonitrile (¹²C₃H₃N) has a monoisotopic mass of approximately 53.0265 Da. Acrylonitrile-¹³C₃ (¹³C₃H₃N) has three neutrons more, resulting in an expected mass of approximately 56.0366 Da. HRMS can measure this mass with high precision, confirming the M+3 mass shift and thus the incorporation of all three ¹³C atoms. sigmaaldrich.comsigmaaldrich.com

Table 2: Mass Shift Verification for Acrylonitrile-¹³C₃ This interactive table illustrates the expected mass difference between unlabeled and labeled acrylonitrile.

| Compound | Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Acrylonitrile | ¹²C₃H₃N | 53.0265 | - |

Furthermore, MS/MS is used to study the molecule's fragmentation pattern. nih.gov When the parent ion is selected and fragmented, it breaks apart in a predictable way. By using the ¹³C-labeled version, researchers can validate proposed fragmentation pathways. nih.gov For instance, if a neutral fragment containing one carbon atom is lost, HRMS can determine if the resulting fragment ion is M+2 (loss of a ¹³C) or M+3 (loss of a ¹²C, if any were present), thus identifying which part of the original molecule was lost. Studies on the dissociation of acrylonitrile have utilized ¹³C-substituted samples specifically to resolve ambiguities in fragment masses, demonstrating the power of isotopic labeling in elucidating fragmentation dynamics. nih.gov This validation is critical for identifying unknown metabolites in tracer studies, as their fragmentation patterns can be compared to the known patterns of the parent compound. nih.gov

Applications in Metabolic Network Delineation and Carbon Flux Mapping

Tracing of Carbon Atom Incorporation and Transformation in Biological Systems

The fundamental application of Acrylonitrile-¹³C₃ is in tracing the fate of its carbon atoms as they are incorporated and transformed within a biological system. When introduced into an organism, the ¹³C-labeled acrylonitrile (B1666552) is metabolized through various biochemical reactions. The heavy isotope acts as a "tag," allowing researchers to distinguish the compound and its metabolic descendants from the organism's native molecules.

A pivotal study using [1,2,3-¹³C]acrylonitrile in rats and mice demonstrated this capability. nih.gov By administering the labeled compound, researchers could track its metabolic fate by analyzing urinary metabolites using ¹³C nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique unequivocally identified the specific products derived from acrylonitrile, revealing two primary metabolic routes: direct glutathione (B108866) conjugation and epoxidation to cyanoethylene oxide (CEO). nih.gov The presence of the ¹³C label in metabolites such as N-acetyl-S-(2-cyanoethyl)cysteine (from glutathione conjugation) and thiodiglycolic acid (from the CEO pathway) provided direct evidence of these transformation processes. nih.gov This atom-resolved tracking is crucial for understanding how a substance is processed, modified, and ultimately eliminated by the body.

The major urinary metabolites detected in rodents following administration of [1,2,3-¹³C]acrylonitrile are summarized below, highlighting the different metabolic pathways.

| Metabolite | Metabolic Pathway |

| N-acetyl-S-(2-cyanoethyl)cysteine | Direct Glutathione Conjugation |

| N-acetyl-S-(2-hydroxyethyl)cysteine | Epoxidation (CEO Pathway) |

| Thiodiglycolic acid | Epoxidation (CEO Pathway) |

| S-(carboxymethyl)cysteine | Epoxidation (CEO Pathway) |

| Thiocyanate | Cyanide Liberation/Detoxification |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | Epoxidation (CEO Pathway) |

| Thionyldiacetic acid | Epoxidation (CEO Pathway) |

This table is based on findings reported in a study on rats and mice. nih.gov

Elucidation of Biosynthetic and Catabolic Routes in Microorganisms (e.g., Bacillus subtilis cyanide production)

Isotopically labeled compounds like Acrylonitrile-¹³C₃ are instrumental in elucidating the specific biosynthetic and catabolic (breakdown) pathways in microorganisms. These organisms possess diverse metabolic capabilities, including the ability to degrade xenobiotic compounds.

For instance, some bacteria can metabolize nitriles. Research has indicated that when acrylonitrile is introduced to suspensions of Bacillus subtilis, the bacteria can partially convert it into cyanide, a strong protonophore. researchgate.net While this conversion has been observed, the precise biochemical route and its efficiency can be definitively mapped using Acrylonitrile-¹³C₃. By exposing B. subtilis to the ¹³C-labeled substrate, researchers can trace the ¹³C atoms. If the bacteria produce cyanide from acrylonitrile, the resulting cyanide (¹³CN⁻) would carry the isotopic label. Furthermore, subsequent metabolites of cyanide, such as formate (B1220265) and ammonia, which B. subtilis can produce via the cyanide dihydratase enzyme, could also be traced to confirm the complete catabolic route. mdpi.com This provides unambiguous evidence of the pathway and helps quantify the flux of carbon from acrylonitrile to cyanide and other downstream products.

| Step | Compound | Expected Labeling | Purpose of Tracing |

| 1 | Acrylonitrile-¹³C₃ | H₂¹³C=¹³CH¹³CN | Introduction of the labeled tracer. |

| 2 | Cyanide | ¹³CN⁻ | To confirm the direct conversion from the nitrile group of acrylonitrile. |

| 3 | Formate | H¹³COO⁻ | To trace the catabolism of cyanide by cyanide dihydratase. |

| 4 | Ammonia | NH₃ | To confirm the other product of cyanide dihydratase activity (nitrogen fate). |

Quantitative Carbon Flux Analysis using ¹³C-Isotopomer Distributions

Beyond simple pathway tracing, Acrylonitrile-¹³C₃ enables quantitative metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique used to measure the rates (fluxes) of intracellular reactions. ethz.ch When a ¹³C-labeled substrate is metabolized, the ¹³C atoms are distributed among various downstream metabolites. This creates a unique pattern of mass isotopomers—molecules that are identical chemically but differ in the number of ¹³C atoms they contain. nih.gov

By measuring the relative abundance of these isotopomers using techniques like mass spectrometry (MS) or NMR, researchers can computationally deduce the fluxes through interconnected metabolic pathways. ethz.chsemanticscholar.org For example, after administering Acrylonitrile-¹³C₃, the major metabolites derived from the cyanoethylene oxide pathway, such as thiodiglycolic acid, would contain ¹³C atoms. nih.gov Analyzing the specific ¹³C-isotopomer distribution in these and other related metabolites allows for the calculation of the rate at which acrylonitrile is shunted through the epoxidation pathway versus the glutathione conjugation pathway. This quantitative data is essential for building predictive models of metabolic networks and understanding how they are perturbed by xenobiotics. nih.govnih.gov

Stable Isotope-Resolved Metabolomics (SIRM) Methodologies for Comprehensive Pathway Reconstruction

Stable Isotope-Resolved Metabolomics (SIRM) combines the use of stable isotope tracers with advanced analytical platforms (NMR and MS) to achieve a global view of metabolic networks. nih.govnih.gov SIRM allows for the unambiguous identification and quantification of metabolites derived from a specific labeled precursor, enabling comprehensive pathway reconstruction. researchgate.net

The use of Acrylonitrile-¹³C₃ is a direct application of the SIRM methodology. In the study of its metabolism, ¹³C NMR was used to analyze urine samples directly. nih.gov The distinct signals from the ¹³C nuclei and their carbon-carbon coupling patterns allowed for the precise identification of complex metabolite structures without the need for extensive purification. nih.gov This approach not only confirmed the identities of known metabolites but also provided the structural information needed to identify novel ones, leading to a more complete reconstruction of how acrylonitrile is processed in the body. SIRM provides a dynamic and comprehensive snapshot of metabolic activity, revealing how different pathways are utilized and interconnected in response to a xenobiotic compound. nih.gov

Investigation of Xenobiotic Metabolism and Detoxification Pathways Using Isotopic Tracers

A primary application of Acrylonitrile-¹³C₃ is in the detailed investigation of xenobiotic metabolism and detoxification. The body metabolizes foreign compounds (xenobiotics) in a two-phase process to render them more water-soluble for excretion. mhmedical.com

Phase I: Involves reactions like oxidation, reduction, and hydrolysis. For acrylonitrile, the key Phase I reaction is epoxidation by cytochrome P450 enzymes to form the reactive intermediate, cyanoethylene oxide (CEO). cdc.gov

Phase II: Involves conjugation reactions, where the parent compound or its Phase I metabolite is coupled with an endogenous molecule. Acrylonitrile can be directly conjugated with glutathione in a Phase II reaction. cdc.gov

Mechanistic Toxicological Investigations of Acrylonitrile and Its Derivatives

Tracing the Biotransformation and Metabolic Activation of Acrylonitrile (B1666552) Using 13C3-Labeled Tracers

The biotransformation of acrylonitrile is a critical determinant of its toxicity and involves two primary competing pathways: direct conjugation with glutathione (B108866) (GSH) and oxidative metabolism by cytochrome P450 enzymes. nih.govwww.gov.uk The use of Acrylonitrile-13C3, where all three carbon atoms are the stable isotope ¹³C, allows for precise tracking of the molecule and its metabolites within biological systems, providing unambiguous insights into these pathways. acs.orgnih.gov

Studies utilizing [1,2,3-¹³C]acrylonitrile in rats and mice, followed by ¹³C nuclear magnetic resonance (NMR) spectroscopy of urine, have comprehensively characterized the metabolic profile. nih.gov This powerful technique allows for the detection and quantification of various metabolites, shedding light on species-specific differences in metabolism. nih.gov

A key step in the metabolic activation of acrylonitrile is its oxidation by cytochrome P450, primarily CYP2E1, to form the reactive epoxide metabolite, 2-cyanoethylene oxide (CEO). researchgate.netresearchgate.net CEO is considered a genotoxic intermediate that may mediate the carcinogenic activity of acrylonitrile. nih.gov Isotopic labeling with ¹³C has been crucial in confirming the formation of CEO and tracing its subsequent reactions. nih.gov

In studies with perfused rat livers, the formation of 2-cyanoethylene oxide was observed, and it was found to accumulate in the perfusate as long as acrylonitrile was supplied. nih.gov The use of labeled acrylonitrile helps to distinguish its metabolites from endogenous molecules and provides clear evidence of the metabolic pathways. nih.govnih.gov

The proportion of acrylonitrile metabolized via the CEO pathway appears to be a significant factor in its toxicity. nih.gov In comparative studies, metabolites derived from CEO accounted for approximately 60% of the excreted products in rat urine, while in mouse urine, this figure was around 80%. nih.gov This difference in the extent of CEO formation and its subsequent metabolism may contribute to the observed species differences in acrylonitrile's carcinogenicity. nih.gov

| Species | Percentage of Dose Metabolized via CEO Pathway | Key Metabolites Identified |

| Rat | ~60% | N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine |

| Mouse | ~80% | Thiodiglycolic acid, (carboxymethyl)cysteine |

This table is based on data from a study comparing the urinary metabolites of [1,2,3-¹³C]acrylonitrile in rats and mice. nih.gov

One of the significant toxic effects of acrylonitrile is the release of cyanide, which can inhibit cellular respiration. www.gov.uknih.gov Isotopic tracking with this compound has been pivotal in understanding the mechanisms of cyanide release. It was hypothesized that the metabolism of CEO is the primary pathway leading to cyanide formation. researchgate.net

By using specifically labeled [2-¹³C₁]acrylonitrile, researchers could confirm that the C2 carbon is released as cyanide, which is detected as a mass shift of +1 Da in mass spectrometry analysis. This provides direct evidence of the origin of the released cyanide. Further studies have shown that the amount of cyanide formed is dose-dependent and can be influenced by the expression of metabolic enzymes like CYP2E1. www.gov.ukresearchgate.net

Molecular Interactions and Adduct Formation Studies

Acrylonitrile and its reactive metabolite, CEO, can exert their toxic effects by interacting with and modifying essential biological macromolecules.

Acrylonitrile is known to form covalent adducts with cellular macromolecules, a mechanism implicated in its toxicity. govinfo.gov The electrophilic nature of acrylonitrile and CEO allows them to react with nucleophilic sites on proteins and DNA. dfg.de

Studies have shown that acrylonitrile can covalently bind to cysteine residues in proteins. nih.gov The use of isotopically labeled acrylonitrile helps in the detection and quantification of these adducts. For instance, after administering 2-cyano[2,3-¹⁴C]ethylene oxide to rats, covalent binding to both liver and brain proteins was detected. nih.gov

Regarding DNA, while direct binding of acrylonitrile may be limited, its epoxide metabolite CEO is a potential genotoxic agent. tandfonline.comnih.gov Although early studies did not detect certain types of DNA adducts in liver nucleic acids after acrylonitrile or CEO administration, low levels of other adducts like N7-(2-oxoethyl)guanine were identified in the livers of treated rats. nih.gov The use of isotopic labeling is essential for the sensitivity required to detect these low-level adducts. tandfonline.com

A specific molecular target of acrylonitrile is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govepa.gov Acrylonitrile has been shown to cause irreversible inhibition of GAPDH activity. epa.gov This inhibition is due to the specific covalent binding of acrylonitrile to the catalytically active cysteine-149 residue at the enzyme's active site. epa.gov

The inactivation of GAPDH by acrylonitrile can impair glycolytic ATP production. epa.gov This, combined with the inhibition of mitochondrial ATP synthesis by the metabolite cyanide, could lead to a severe energy deficit, particularly in sensitive tissues like the brain. nih.govepa.gov The specificity of this interaction highlights the ability of acrylonitrile to act as an alkylating agent, targeting critical sulfhydryl groups in enzymes. epa.gov Studies on related compounds have also shown that inhibition of GAPDH is a key mechanism of toxicity. nih.govdiabetesjournals.org

| Enzyme | Site of Interaction | Consequence of Inhibition |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine-149 (active site) | Impairment of glycolytic ATP production |

Role of Oxidative Stress in Mechanistic Toxicity Pathways

There is growing evidence that oxidative stress plays a significant role in the toxicity of acrylonitrile. nih.gov Oxidative stress can be induced by the depletion of cellular antioxidants, such as glutathione (GSH), and the increased production of reactive oxygen species (ROS). nih.govacs.org

The metabolism of acrylonitrile itself contributes to oxidative stress. The conjugation of acrylonitrile with GSH depletes cellular stores of this critical antioxidant. researchgate.netacs.org This reduction in GSH makes cells more vulnerable to damage from ROS. acs.org Studies have shown that acrylonitrile exposure leads to GSH depletion, increased lipid peroxidation, and the formation of methemoglobin in red blood cells. epa.gov

Furthermore, research in rats has demonstrated that acrylonitrile induces oxidative DNA damage, such as the formation of 8'-hydroxyl-2-deoxyguanosine, in a dose-dependent manner in both the brain and white blood cells. nih.gov This oxidative damage was accompanied by an increase in plasma levels of ROS. nih.gov Importantly, dietary supplementation with the antioxidant N-acetyl cysteine (NAC) was found to prevent this acrylonitrile-induced oxidative DNA damage, providing strong support for the role of oxidative stress in its mechanism of action. nih.gov These findings suggest that the induction of oxidative stress and subsequent oxidative DNA damage is a key mode of action for acrylonitrile-induced toxicity and carcinogenicity. nih.gov

Toxicokinetic Modeling and Isotope-Labeled Tracer Studies in Animal Models

The use of isotopically labeled compounds is a powerful technique for elucidating the metabolic fate of xenobiotics. In the study of acrylonitrile, this compound serves as a critical tracer in toxicokinetic investigations, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in animal models without the complexities of radioactive tracers. omicsonline.org These studies are fundamental to developing robust toxicokinetic models that can predict the behavior of acrylonitrile and its metabolites in biological systems. omicsonline.org

Research utilizing this compound, specifically [1,2,3-13C]acrylonitrile, administered to animal models like Fischer 344 rats and B6C3F1 mice, has been instrumental in comprehensively characterizing its in vivo metabolism. nih.gov Following administration, urine samples are collected and analyzed, typically using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The 13C labeling allows for the unambiguous identification and quantification of metabolites against the background of endogenous molecules. nih.govcambridge.org

These tracer studies have confirmed that acrylonitrile undergoes extensive metabolism via two primary competing pathways:

Direct conjugation with glutathione (GSH) : This is considered a detoxification pathway. researchgate.netinchem.org

Oxidation by cytochrome P450 enzymes to 2-cyanoethylene oxide (CEO) : This pathway is considered an activation step, as CEO is a reactive, genotoxic metabolite. nih.govresearchgate.net

By tracing the 13C label, researchers can determine the relative flux through these pathways. For instance, studies in rats and mice have shown species-specific differences in metabolism. In mice, a larger proportion of the acrylonitrile dose is metabolized via the CEO pathway compared to rats. nih.gov This finding is significant for toxicokinetic modeling, as the proportion of the dose metabolized via CEO may be a key determinant of acrylonitrile's species-specific toxicity and carcinogenicity. nih.gov

The quantitative data derived from these studies are essential for parameterizing physiologically based toxicokinetic (PBTK) models. These models can simulate the concentration of acrylonitrile and its key metabolites, like CEO, in various tissues over time, providing insights into target organ dosimetry and potential mechanisms of toxicity.

Table 1: Urinary Metabolites Identified in Male Fischer 344 Rats and B6C3F1 Mice 24 Hours After Oral Administration of [1,2,3-13C]acrylonitrile

This table summarizes the major metabolites detected and quantitated using 13C NMR spectroscopy. The data highlights the species differences in the metabolic profile of acrylonitrile.

| Metabolite | Detected in Rat Urine | Detected in Mouse Urine | Metabolic Pathway |

| N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) | Major | Identified | Glutathione Conjugation |

| N-acetyl-S-(2-hydroxyethyl)cysteine | Major | Identified | CEO Pathway |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) | Identified | Identified | CEO Pathway |

| Thiodiglycolic acid | Identified | Major | CEO Pathway |

| S-(carboxymethyl)cysteine (or N-acetyl derivative) | Identified | Major | CEO Pathway |

| Thiocyanate | Identified | Identified | CEO Pathway (via Cyanide) |

| Thionyldiacetic acid | Identified | Identified | CEO Pathway |

| Source: Based on findings from studies on the metabolism of [1,2,3-13C]acrylonitrile in rodents. nih.gov |

Biomarker Identification and Validation for Exposure and Effect Assessment (e.g., CEMA adducts)

Isotope-labeled tracer studies with this compound are pivotal for the identification and validation of biomarkers for assessing both exposure to acrylonitrile and the resultant biological effects. Biomarkers of exposure are typically metabolites of the parent compound, while biomarkers of effect are often adducts formed with macromolecules like DNA or proteins.

The metabolism of acrylonitrile leads to several urinary mercapturic acids that serve as specific biomarkers of internal exposure. researchgate.net The two main metabolic pathways yield distinct biomarkers. The direct conjugation of acrylonitrile with glutathione results in the formation of N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), which is excreted in the urine. researchgate.netnih.gov The oxidation pathway, proceeding through the reactive intermediate 2-cyanoethylene oxide (CEO), also produces glutathione-derived mercapturic acids, such as N-acetyl-S-(1-cyano-2-hydroxyethyl)-l-cysteine (CHEMA). researchgate.net

Studies using this compound have been crucial in validating these compounds as biomarkers. By administering the 13C-labeled parent compound to animal models, researchers can definitively trace the label to these specific urinary metabolites, confirming their origin from acrylonitrile exposure. nih.gov This validation is essential for human biomonitoring studies, where the presence of these metabolites in urine can be correlated with occupational or environmental exposure to acrylonitrile. researchgate.net Furthermore, the use of stable isotope-labeled internal standards, such as [15N13C3] CEMA, in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly improves the accuracy and precision of biomarker quantification in human samples. nih.gov

The ratio of different biomarkers, such as the CHEMA/CEMA ratio, can provide valuable information about the balance between the metabolic activation (CEO formation) and detoxification (direct GSH conjugation) pathways. researchgate.net Isotope tracer studies in animal models have shown that this ratio can be species-dependent, which is a critical consideration when extrapolating toxicological data from animals to humans. researchgate.net

Beyond urinary metabolites, this compound can be used to investigate the formation of adducts with proteins, such as hemoglobin. The reactive metabolite CEO can form adducts with macromolecules, which can serve as biomarkers of effective dose—the amount of the ultimate toxicant that reacts with a critical target. nih.govpsu.edu Tracing the 13C label into these adducts provides direct evidence of their formation from acrylonitrile and allows for the study of their formation and repair kinetics.

Table 2: Key Biomarkers Investigated Using this compound

This table outlines the primary biomarkers of acrylonitrile exposure and effect that are identified and validated through the use of stable isotope-labeled tracer studies.

| Biomarker | Type | Matrix | Metabolic Origin | Significance |

| N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) | Exposure | Urine | Direct Glutathione Conjugation of Acrylonitrile | Specific biomarker of internal acrylonitrile dose. researchgate.netnih.gov |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) | Exposure | Urine | Glutathione Conjugation of CEO | Biomarker of metabolic activation pathway. researchgate.net |

| N-acetyl-S-(2-hydroxyethyl)cysteine | Exposure | Urine | Glutathione Conjugation of CEO | Biomarker of metabolic activation pathway. nih.gov |

| Thiocyanate | Exposure | Urine | Metabolism of Cyanide released from CEO | Indicator of cyanide release from acrylonitrile metabolism. nih.gov |

| Protein/Hemoglobin Adducts | Effect / Effective Dose | Blood | Reaction of CEO with macromolecules | Measures the dose reaching and reacting with biological targets. nih.gov |

| Source: Compiled from toxicological and biomarker validation studies. nih.govresearchgate.netnih.gov |

Environmental Research on Acrylonitrile Fate and Transport

Isotopic Tracing of Environmental Degradation Pathways and Mechanisms

The use of isotopically labeled compounds is a cornerstone of modern environmental fate studies. world-nuclear.orgnih.gov Acrylonitrile-13C3 is instrumental in elucidating the complex degradation pathways of acrylonitrile (B1666552) in different environmental compartments, such as soil and water. When this compound is introduced into a system, its breakdown can be meticulously tracked.

Detailed Research Findings: Researchers can distinguish the degradation products of the labeled acrylonitrile from the vast pool of naturally occurring carbon compounds in the environment. it2isotopes.comresearchgate.net This is achieved by analyzing samples over time and identifying the fragments that retain the ¹³C signature. This process allows for the unambiguous identification of metabolites and the sequence in which they are formed, providing clear evidence for specific degradation mechanisms, such as microbial oxidation or hydrolysis. nih.govfrontiersin.org For example, tracing the ¹³C label can confirm whether the cyano-group is cleaved first or if the vinyl group is oxidized. This level of detail is crucial for building accurate models of the environmental persistence and fate of acrylonitrile.

Table 1: Conceptual Time-Course Analysis of this compound Degradation

This table illustrates how researchers could track the degradation of this compound by monitoring the relative abundance of the parent compound and its labeled metabolites over time in a soil microcosm experiment.

| Time Point | Relative Abundance of this compound (%) | Relative Abundance of Labeled Metabolite A (e.g., ¹³C-labeled Acrylamide) (%) | Relative Abundance of Labeled Metabolite B (e.g., ¹³C-labeled Acrylic Acid) (%) |

|---|---|---|---|

| Day 0 | 100 | 0 | 0 |

| Day 7 | 75 | 20 | 5 |

| Day 14 | 40 | 45 | 15 |

| Day 30 | 10 | 50 | 40 |

Bioaccumulation and Biotransformation Studies in Environmental Matrices

Understanding the extent to which a chemical can accumulate in living organisms and how it is transformed within them is a critical component of environmental risk assessment. This compound provides a precise method for conducting these studies. nih.gov By introducing a known quantity of this compound into an environmental matrix, such as a simulated aquatic ecosystem, scientists can trace its movement through the food web. uq.edu.au

Detailed Research Findings: Through compound-specific isotope analysis, the concentration of the ¹³C label can be measured in water, sediment, and various organisms (e.g., algae, invertebrates, fish). ox.ac.uk This allows for the calculation of key metrics like the Bioconcentration Factor (BCF). Furthermore, analysis of organism tissues can identify ¹³C-labeled metabolites, revealing the biotransformation pathways. This helps determine if the compound is stored in its original form or converted into other substances, which may have different toxicological properties. nih.gov

Table 2: Hypothetical Bioaccumulation of ¹³C in an Aquatic Ecosystem

This table shows potential concentrations of the carbon-13 label in different parts of a model ecosystem after introducing this compound, demonstrating its uptake and movement through the food chain.

| Environmental Matrix | Measured ¹³C Concentration (ng/g) | Compartment |

|---|---|---|

| Water | 50 | Abiotic |

| Sediment | 250 | Abiotic |

| Algae | 750 | Biotic - Producer |

| Invertebrate (e.g., Daphnia) | 1,500 | Biotic - Primary Consumer |

| Fish | 4,500 | Biotic - Secondary Consumer |

Advanced Methodologies for Occupational Exposure Assessment

Accurately quantifying worker exposure to volatile chemicals like acrylonitrile is essential for ensuring workplace safety. safeworkaustralia.gov.au Standard methods often involve collecting air samples on charcoal tubes followed by analysis using gas chromatography (GC). osha.govosha.gov The precision of these methods can be significantly enhanced by using this compound as an internal standard in an isotope dilution method. oup.com

Detailed Research Findings: In this advanced methodology, a precise amount of this compound is spiked onto the sampling medium (e.g., charcoal tube) before or after sample collection. researchgate.net During analysis by gas chromatography-mass spectrometry (GC-MS), the instrument separately measures the native (unlabeled) acrylonitrile collected from the air and the labeled this compound standard. oup.com Because the labeled and unlabeled compounds behave identically during extraction and analysis, the ratio of their signals allows for a highly accurate calculation of the original concentration of acrylonitrile in the air sample. This technique corrects for potential sample losses during handling, storage, or analysis, leading to more reliable and defensible exposure data. oup.com

Table 3: Comparison of Analytical Results With and Without Internal Standard

This table illustrates how an internal standard (IS) like this compound corrects for analytical variability, providing a more accurate final concentration.

| Sample ID | Raw Acrylonitrile Signal (Area Counts) | IS (this compound) Recovery (%) | Calculated Concentration (without IS correction) (µg/m³) | Corrected Concentration (with IS correction) (µg/m³) |

|---|---|---|---|---|

| Worker A | 5,000 | 100% (Ideal) | 10.0 | 10.0 |

| Worker B | 4,500 | 90% (Sample Loss) | 9.0 | 10.0 |

| Worker C | 5,500 | 110% (Analytical Enhancement) | 11.0 | 10.0 |

Quantitative Risk Assessment (QRA) is a systematic process used to estimate the health risks associated with exposure to hazardous substances. ors-consulting.comepa.gov A QRA typically involves hazard identification, dose-response assessment, and exposure assessment to characterize risk. epa.gov The exposure assessment component is often the source of the greatest uncertainty. nih.govsjweh.fi

Detailed Research Findings: By providing highly accurate and precise exposure data, the use of this compound as an analytical standard directly enhances the reliability of QRAs for acrylonitrile. researchgate.net When risk models are populated with more accurate exposure data, the resulting risk estimates (e.g., Hazard Quotient or Lifetime Cancer Risk) have smaller uncertainty bounds. epa.gov This allows for more confident decision-making regarding the need for, and effectiveness of, engineering controls, personal protective equipment, and other risk management strategies in occupational settings. ors-consulting.com Using isotopic data to refine historical exposure estimates in epidemiological studies can also lead to a better understanding of the long-term health effects of acrylonitrile. sjweh.fi

Emerging Research Frontiers and Future Prospects for Acrylonitrile 13c3 Applications

Innovations in Carbon-13 Isotope Labeling Technologies for Complex Molecules

The utility of Acrylonitrile-13C3 is part of a broader trend of innovation in carbon-13 (¹³C) isotope labeling. Traditionally, incorporating ¹³C into complex organic molecules was a costly and often inefficient process, limiting its widespread application. researchgate.netrsc.org However, recent advancements are making ¹³C-labeled compounds more accessible.

One significant innovation is the development of versatile methods for producing ¹³C₂-labeled building blocks from elemental ¹³C. rsc.org For instance, researchers have successfully synthesized calcium carbide (Ca¹³C₂) from elemental ¹³C, which then serves as a precursor to acetylene, a universal building block for a wide range of organic transformations. researchgate.net This approach allows for the efficient synthesis of various labeled molecules, including alkynes, functionalized vinyl derivatives, and even polymers and pharmaceuticals. researchgate.netrsc.org

Furthermore, new strategies are emerging for the site-specific labeling of molecules, allowing researchers to introduce ¹³C at precise locations within a complex structure. mdpi.com This level of control is crucial for detailed mechanistic studies. For example, methods have been developed to synthesize ¹³C-labeled pyruvic acid at any desired position, which can then be converted into the amino acid L-alanine. mdpi.com These innovations are expanding the toolbox for creating custom-labeled molecules like this compound, paving the way for more sophisticated research applications. imist.ma

Integration with Multi-Omics Data for Systems-Level Understanding in Biology

Stable isotope labeling with compounds like this compound is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. ontosight.ai When integrated with other "omics" disciplines—such as genomics, transcriptomics, and proteomics—it provides a powerful approach for achieving a holistic, systems-level understanding of complex biological processes. azolifesciences.comnih.gov This multi-omics approach allows researchers to trace the flow of biological information from genes to proteins to metabolic functions. azolifesciences.com

The data generated from ¹³C labeling experiments, which reveals the metabolic fate of a tracer molecule, can be combined with information about gene expression (transcriptomics) and protein abundance (proteomics) to build comprehensive models of cellular function. nih.govbioscipublisher.com This integrated analysis helps to unravel the complex interplay between different biological layers and provides deeper insights into disease mechanisms, biomarker discovery, and the development of personalized medicine. azolifesciences.comnih.govbrjac.com.br For instance, by tracking the metabolic pathways affected by a drug and correlating this with genomic and proteomic data, researchers can better understand its mechanism of action and potential side effects. bioscipublisher.com

Development of Advanced Computational Models for Isotopic Data Analysis and Simulation

The increasing complexity of data from stable isotope labeling experiments necessitates the development of advanced computational tools for analysis and simulation. ebi.ac.ukacs.org These models are essential for translating raw analytical data, such as mass spectra, into meaningful biological information, like metabolic fluxes. frontiersin.orgplos.org

Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope labeling data to quantify the rates of metabolic reactions within a cell. plos.orgcortecnet.com Software tools have been developed to facilitate MFA, enabling researchers to build and refine metabolic network models. nih.gov For example, the open-source tool geoRge, written in the R programming language, is designed to analyze untargeted liquid chromatography-mass spectrometry (LC/MS) data from stable isotope-labeling experiments. ebi.ac.ukacs.orgnih.gov It works by comparing the isotopic distributions in labeled and unlabeled samples to identify and quantify metabolites that have incorporated the isotopic label. ebi.ac.ukacs.org

These computational models are constantly being improved to handle the large and complex datasets generated by modern analytical platforms and to provide more accurate and comprehensive pictures of metabolic networks. researchgate.net

Novel Applications in Materials Science for Polymer Engineering and Characterization

This compound and other ¹³C-labeled monomers are finding new and important applications in materials science, particularly in the field of polymer engineering and characterization. The incorporation of ¹³C labels into polymers allows for detailed studies of their synthesis, structure, and degradation. researchgate.net

One key application is in the study of polymerization mechanisms. By using ¹³C-labeled monomers, researchers can use techniques like ¹³C NMR spectroscopy to investigate the structure and end-groups of polymers, providing insights into how the polymers are formed. acs.org This information is crucial for designing new polymers with specific properties.

Furthermore, ¹³C labeling is being used to study the biodegradation of polymers, a critical area of research for developing more sustainable materials. researchgate.net For example, by tracking the fate of the ¹³C label, scientists can follow the breakdown of a polymer in the environment. Labeled polymers are also instrumental in understanding the physical properties of materials under various conditions.

| Application Area | Technique | Research Focus |

| Polymer Synthesis | ¹³C NMR Spectroscopy | Elucidation of polymerization mechanisms, analysis of polymer structure and end-groups. acs.org |